molecular formula C7H8BrFO B14907600 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one

2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one

Cat. No.: B14907600
M. Wt: 207.04 g/mol
InChI Key: KAEATSRKGCEJDE-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-fluorobicyclo[111]pentan-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H8BrFO It is characterized by the presence of a bromine atom, a fluorine atom, and a bicyclo[111]pentane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one typically involves the introduction of the bromine and fluorine atoms into the bicyclo[1.1.1]pentane ring system. One common method is radical fluorination, which is an efficient way to introduce fluorine atoms into organic molecules . The reaction conditions often involve the use of fluorinating agents and radical initiators under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the bicyclo[1.1.1]pentane ring system.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures.

Scientific Research Applications

2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context in which the compound is used. For example, in drug discovery, the compound may interact with specific enzymes or receptors to modulate their activity. The bicyclo[1.1.1]pentane ring system can provide unique binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms in the bicyclo[1.1.1]pentane ring system. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The fluorine atom can enhance the compound’s stability and bioavailability, while the bromine atom provides a handle for further functionalization.

Properties

Molecular Formula

C7H8BrFO

Molecular Weight

207.04 g/mol

IUPAC Name

2-bromo-1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone

InChI

InChI=1S/C7H8BrFO/c8-1-5(10)6-2-7(9,3-6)4-6/h1-4H2

InChI Key

KAEATSRKGCEJDE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)F)C(=O)CBr

Origin of Product

United States

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